Icosanal

説明

Contextualization within Long-Chain Aldehyde Chemistry Research

Long-chain aldehydes are a class of aliphatic compounds with diverse applications and biological significance. They are integral to the synthesis of various organic compounds, including fatty alcohols, carboxylic acids, and esters, serving as key intermediates in chemical synthesis. lookchem.comwikipedia.orgbocsci.com The study of long-chain aldehydes encompasses their synthesis, reactions, and occurrence in natural systems. Research in this area often focuses on developing efficient synthetic routes, understanding their roles in biological processes, and exploring their potential applications in industries such as fragrances, flavors, pharmaceuticals, and agrochemicals. lookchem.comwikipedia.orgbocsci.com Icosanal, with its twenty-carbon chain, falls within the category of very long-chain aldehydes, contributing to the broader understanding of the chemistry and biology of these compounds.

Historical Perspectives and Foundational Academic Contributions to this compound Studies

Early academic contributions to the study of this compound are often intertwined with the investigation of natural products and the characterization of lipid profiles in various organisms. Its identification in different plant and animal sources marked foundational steps in understanding its natural occurrence. nih.govlookchem.com Research into the synthesis of long-chain aldehydes, including methods like the dehydrogenation of fatty alcohols or the hydroformylation of alkenes, provided crucial chemical routes for obtaining such compounds for further study. wikipedia.orgbocsci.com While specific historical studies solely focused on this compound are less documented compared to more abundant fatty aldehydes, its presence in characterized biological extracts and its inclusion in studies of lipid metabolism form the basis of its academic investigation. For instance, studies identifying this compound as a component in insect pheromones or plant extracts represent early contributions to understanding its biological context. researchgate.netfrontiersin.org

Current Research Paradigms and Emerging Frontiers in this compound Investigations

Current research involving this compound spans several areas, driven by advancements in analytical techniques and a growing interest in the roles of lipids and aldehydes in biological systems.

Occurrence and Detection: Modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and advanced mass spectrometry methods like Vocus PTR-TOF-MS, have enabled the detection and quantification of this compound in complex matrices, including ambient air and biological samples. researchgate.netnoaa.govcopernicus.orgresearchgate.netbiorxiv.org This has facilitated studies on its presence in environmental samples, such as cooking emissions, and its occurrence in specific organisms. noaa.govresearchgate.net

Biological Roles: Research continues to explore the biological functions of this compound. It has been identified as a component in the sex pheromones of certain butterflies, suggesting a role in chemical communication. researchgate.netfrontiersin.orgbiorxiv.org Studies on aldehyde oxidase enzymes in insects, including those in butterflies that utilize aldehydes as semiochemicals, provide insights into the metabolic fate of compounds like this compound. frontiersin.org Furthermore, computational studies are investigating the potential interactions of this compound with biological targets, such as receptors and enzymes, to understand its possible pharmacological properties. researchgate.net

Synthesis and Applications: While large-scale industrial applications of this compound are not as prominent as some shorter-chain aldehydes, research continues into efficient synthesis methods for long-chain aldehydes. bocsci.com this compound is also explored as a precursor in the synthesis of other organic compounds with potential applications in various industries. lookchem.com

Metabolism and Health: Research into fatty aldehyde metabolism, particularly in the context of genetic disorders like Sjögren-Larsson syndrome, highlights the importance of enzymes like fatty aldehyde dehydrogenase (FALDH) in processing long-chain aldehydes. nih.gov While these studies primarily focus on the accumulation of fatty aldehydes due to enzyme deficiency, they underscore the biological pathways involving these compounds. nih.gov

Emerging frontiers in this compound research include a more detailed understanding of its precise biosynthetic and metabolic pathways in various organisms, its potential as a biomarker for certain conditions, and the exploration of its biological activities through both experimental and computational approaches. The increasing sensitivity of analytical instruments allows for the detection of this compound at lower concentrations, opening avenues for studying its subtle roles in biological and environmental processes. noaa.govresearchgate.net

Table 1: Selected Properties of this compound

| Property | Value | Source |

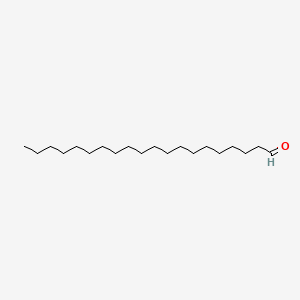

| Molecular Formula | C20H40O | lookchem.comnih.govuni.lu |

| Molecular Weight | 296.539 g/mol | |

| IUPAC Name | This compound | nih.gov |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC=O | nih.govuni.lu |

| InChIKey | FWBUWJHWAKTPHI-UHFFFAOYSA-N | nih.govuni.lu |

| XLogP3 (predicted) | 9.2 - 9.41 | nih.govuni.luechemi.com |

| Melting Point | 77-79 °C | echemi.com |

| Boiling Point | 342.5 ± 5.0 °C at 760 mmHg | echemi.com |

| Density | 0.8 ± 0.1 g/cm³ | echemi.com |

Table 2: Organisms Where this compound or Related Long-Chain Aldehydes Have Been Reported in Research

| Organism | Context of Report | Source |

| Pelargonium endlicherianum | Natural occurrence | nih.gov |

| Arctostaphylos uva-ursi | Natural occurrence | nih.gov |

| Heliconius melpomene | Component of male sex pheromone | researchgate.netfrontiersin.orgbiorxiv.org |

| Butterflies (B. anynana) | Aldehydes used as semiochemicals, presence of AOX enzymes | frontiersin.org |

| Mammals | Detected in heart muscle | wikipedia.org |

| Elatostema papillosum | Identified in methanol extract via GC-MS | researchgate.net |

Table 3: Examples of Research Findings Related to this compound

| Research Area | Key Findings | Source |

| Environmental Chemistry | Detected as a low-signal species in ambient air, associated with cooking plumes. noaa.govresearchgate.net | noaa.govresearchgate.net |

| Insect Chemical Ecology | Identified as a component of male sex pheromones in Heliconius melpomene. researchgate.netfrontiersin.orgbiorxiv.org Studies on aldehyde oxidases involved in metabolism. | researchgate.netfrontiersin.orgbiorxiv.org |

| Computational Biology | Investigated for predicted binding affinity to biological targets like human peroxiredoxin 5 receptor. researchgate.net | researchgate.net |

| Lipid Metabolism Disorders | Accumulation of fatty aldehydes, including long-chain ones, observed in Sjögren-Larsson syndrome due to FALDH deficiency. nih.gov | nih.gov |

特性

IUPAC Name |

icosanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBUWJHWAKTPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178733 | |

| Record name | Icosanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2400-66-0 | |

| Record name | Eicosanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2400-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eicosanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002400660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EICOSANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZNJ1NXP04J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Strategies for Icosanal

Chemoenzymatic and Catalytic Approaches to Icosanal Synthesis

Chemoenzymatic and catalytic methods offer efficient and selective routes for the synthesis of organic compounds, including fatty aldehydes like this compound. While direct chemoenzymatic synthesis of this compound itself is not extensively detailed in the provided search results, chemoenzymatic approaches are widely recognized for their utility in synthesizing complex molecules, including those with defined stereochemistry, by combining chemical steps with enzymatic transformations. researchgate.netnih.gov Enzymes can catalyze highly specific reactions, offering advantages in terms of selectivity and milder reaction conditions compared to purely chemical methods. researchgate.net

Catalytic methods, particularly those involving asymmetric catalysis, are valuable for synthesizing chiral molecules. This compound, as an aldehyde, can serve as a substrate in various catalytic reactions to produce more complex derivatives.

Catalytic Enantioselective Synthesis Utilizing this compound as a Substrate

This compound can be utilized as a substrate in catalytic enantioselective reactions to synthesize chiral compounds. One notable example involves the catalytic enantioselective n-alkylation of aldehydes, including this compound, using di(n-alkyl)zinc reagents. This method provides a route to optically active alcohols. organic-chemistry.orgresearchgate.netthieme-connect.com

A concise synthesis of (S)-(+)-ginnol, a natural product, was achieved in one step from this compound through a catalytic enantioselective n-nonylation reaction. This reaction utilized di(n-nonyl)zinc reagent and a chiral phosphoramide ligand or a 3,3′-diphosphoryl-BINOL ligand under solvent-free conditions. organic-chemistry.orgresearchgate.netthieme-connect.comishihara-lab.net The refined preparation of the di(n-alkyl)zinc reagents was crucial for minimizing side reactions and enhancing reactivity, leading to high yields and enantioselectivities. organic-chemistry.orgresearchgate.net This demonstrates the potential of using this compound as a substrate for the asymmetric synthesis of complex molecules.

Organocatalytic Reductive Coupling Reactions Incorporating this compound

This compound can also participate in organocatalytic reductive coupling reactions. These reactions typically involve the formation of a new carbon-carbon bond and often utilize organocatalysts instead of metal catalysts. Reductive coupling reactions of aldehydes with other unsaturated compounds, such as 1,1-diarylethylenes, have been reported using organocatalytic systems. nih.govsemanticscholar.orgnih.gov

In some organocatalytic reductive coupling reactions involving aldehydes, a key intermediate is the ketyl radical formed by the addition of a radical species (such as a pyridine-boryl radical) to the aldehyde. nih.govsemanticscholar.org This ketyl radical then participates in subsequent bond-forming events. While the specific application of this compound in such organocatalytic reductive coupling reactions is not explicitly detailed in the search results, the general reactivity of aldehydes in these transformations suggests that this compound could potentially be incorporated to synthesize complex structures.

Targeted Derivatization of this compound for Research Applications

The derivatization of this compound allows for the modification of its properties and the creation of new compounds with tailored functionalities for various research applications.

Synthesis of this compound Ethoxylates and Other Surfactant Derivatives

This compound, with its long hydrocarbon chain and reactive aldehyde group, can be a precursor for the synthesis of surfactant derivatives. Ethoxylation, the reaction of a substrate with ethylene oxide, is a common method for producing non-ionic surfactants. windows.netwikipedia.org Fatty alcohols are frequently ethoxylated to form fatty alcohol ethoxylates, which are widely used as surfactants. windows.netwikipedia.org

While this compound is an aldehyde, it can be reduced to the corresponding fatty alcohol, 1-eicosanol, which can then undergo ethoxylation to produce this compound ethoxylates. The reaction of this compound with ethylene oxide has been reported to produce this compound ethoxylates, which are described as non-ionic surfactants with versatile properties. bocsci.com The long nonpolar chain of this compound contributes to the hydrophobic portion of the surfactant molecule. bocsci.com

Other surfactant derivatives can also be envisioned from this compound, potentially involving modifications of the aldehyde group or reactions along the hydrocarbon chain. The development of surfactants from renewable resources, including those derived from fatty compounds, is an active area of research. rsc.orgresearchgate.netfrontiersin.orgmdpi.comwhiterose.ac.uk

Derivatization for Polymer Precursor Research

The long hydrocarbon chain of this compound makes it a suitable building block for the synthesis of polymers, waxes, and plasticizers. bocsci.com this compound can be polymerized or reacted with other monomers to form polymers with specific properties. The aldehyde functional group can participate in polymerization reactions or be transformed into other functional groups suitable for polymerization.

Research into polymer precursors often involves the derivatization of readily available compounds to introduce reactive sites or modify their structure for incorporation into polymer chains. The ability of this compound to react under mild conditions can be advantageous in constructing synthetic pathways for polymer precursors, potentially leading to improved safety and yield of the derivatives. bocsci.com

Exploration of this compound Derivatives in Pharmaceutical Synthesis Research

This compound and its derivatives have shown potential in pharmaceutical synthesis research. This compound has been identified as a precursor in the synthesis of pharmaceuticals, contributing to the development of new drugs and medicinal compounds. lookchem.com

Studies have explored the biological activities of compounds containing long hydrocarbon chains and aldehyde functionalities or their derivatives. For instance, in silico studies have investigated the binding affinities of ethis compound (this compound) to various biological targets, including receptors relevant to antidepressant, anxiolytic, anti-inflammatory, analgesic, and antioxidant activities. mdpi.comresearchgate.net Ethis compound showed predicted binding affinity towards the human peroxiredoxin 5 receptor, which is relevant to antioxidant activity. mdpi.comresearchgate.net It also exhibited binding affinity against COX-1 and the potassium channel receptor. mdpi.comresearchgate.net

Derivatives of compounds structurally related to fatty aldehydes are also being explored in pharmaceutical research. For example, research on imidazole and isoquinoline derivatives highlights the synthesis and biological evaluation of heterocyclic compounds for various therapeutic applications, including antimicrobial and anticancer activities. jpionline.orgmdpi.comuobasrah.edu.iqresearchgate.net While these examples are not directly focused on this compound derivatives, they illustrate the broader context of utilizing organic compounds and their derivatives in the search for new pharmaceutical agents. The aldehyde group in this compound provides a handle for synthesizing various derivatives that could be screened for biological activity.

This compound as a Precursor in Agrochemical Synthesis Research

This compound is utilized as a starting material in the creation of agrochemicals, contributing to the development of pesticides and other agricultural products. lookchem.com Agrochemicals are chemical products used to control pests, pathogens, and supply nutrients to the soil, including insecticides, herbicides, fungicides, and nematicides, as well as fertilizers and plant growth agents. lifechemicals.com The search for effective and environmentally safe agrochemicals is crucial, and natural products often serve as important sources for novel chemical structures and biological mechanisms for pest control agents. lifechemicals.comchimia.ch

While the search results confirm this compound's use as a precursor in agrochemical synthesis lookchem.com, detailed research findings specifically outlining advanced synthetic methodologies where this compound is the direct precursor for named agrochemicals were not extensively detailed in the provided snippets. Research in agrochemical synthesis often involves the design and synthesis of derivatives of various chemical scaffolds to achieve desired biological activity nih.govresearchgate.net, and heterocyclic compounds are frequently incorporated into agrochemicals due to their significant biological activity ijfans.org. Pyridine derivatives, for instance, are critical intermediates in the synthesis of highly efficient and low-toxicity pesticides. agropages.com The synthesis of agrochemical metabolites and new derivatives is also an important area of research. hyphadiscovery.com

This compound's insecticidal properties have been noted, suggesting its potential use in products for insect control or repulsion, potentially offering a natural alternative to synthetic insecticides. lookchem.com

Synthesis of Water-Soluble this compound Mimics for Enzymatic Studies

The synthesis of molecules that mimic the function of natural enzymes, known as enzyme mimics, is a rapidly growing field of research. unipd.it This research is driven by scientific curiosity to understand enzyme nature and the practical goal of developing catalysts with comparable or superior efficiency and selectivity. mdpi.com Enzyme mimics can range from simple molecules to complex nanostructures. unipd.itmdpi.com

This compound itself has very low solubility in water due to its long nonpolar chain. bocsci.com However, for enzymatic studies, particularly those conducted in aqueous biological systems, water solubility is often a crucial requirement. The synthesis of water-soluble mimics of hydrophobic compounds like this compound is a common strategy in chemical biology and biomimetic chemistry to facilitate their study in enzymatic reactions and other biological processes.

While the provided search results discuss the synthesis of water-soluble compounds and enzyme mimics cpu.edu.cnnih.govnih.govnih.govmdpi.comresearchgate.net, and mention this compound's interaction with certain enzymes in the context of molecular docking studies researchgate.netmdpi.com, specific detailed research findings on the synthesis of water-soluble this compound mimics explicitly for enzymatic studies were not prominently featured. Research on enzyme mimics often involves designing molecules that replicate the catalytic site or binding pocket of an enzyme mdpi.comnih.govacademie-sciences.fr. Strategies to achieve water solubility for hydrophobic molecules can include the introduction of polar groups or conjugation with hydrophilic polymers or scaffolds cpu.edu.cnmdpi.comresearchgate.net.

Molecular docking studies have explored the interaction of this compound with enzymes such as cyclooxygenase-1 (COX-1) and human peroxiredoxin 5 receptor, showing predicted binding affinities. researchgate.netmdpi.com For instance, this compound exhibited a binding affinity of -3.561 kcal/mol against COX-1, interacting hydrophobically with specific residues. mdpi.com It also showed the highest predicted binding affinity towards the human peroxiredoxin 5 receptor in one study. researchgate.netmdpi.com These studies, while not detailing mimic synthesis, highlight the relevance of this compound's interactions with enzymes.

The development of water-soluble mimics is a key aspect of studying hydrophobic molecules in biological contexts, allowing for better interaction with enzymes and other biomolecules in aqueous environments. mdpi.com

Elucidation of Reaction Mechanisms and Kinetic Profiles of Icosanal

Mechanistic Investigations of Icosanal Transformations

The aldehyde functional group in this compound is electrophilic at the carbonyl carbon due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This fundamental reactivity underpins many of its transformations.

Nucleophilic Addition Pathways Involving the Aldehyde Moiety

Aldehydes readily undergo nucleophilic addition reactions across the carbon-oxygen double bond. bocsci.commasterorganicchemistry.com In these reactions, a nucleophile attacks the partially positive carbonyl carbon, leading to the breaking of the pi bond and the formation of a tetrahedral intermediate. masterorganicchemistry.com This intermediate can then be protonated to yield an alcohol.

For this compound, as a long-chain aldehyde, the basic mechanism of nucleophilic addition is consistent with that of other aldehydes. The reaction typically involves the approach of a nucleophilic species (Nu⁻) to the carbonyl carbon, forming a new carbon-nucleophile bond and shifting the pi electrons to the oxygen atom, resulting in an alkoxide intermediate. Subsequent protonation of the alkoxide yields the addition product, a hydroxyl-substituted alkane.

General Nucleophilic Addition Mechanism: R-CHO + Nu⁻ ⇌ R-CH(O⁻)Nu R-CH(O⁻)Nu + H⁺ ⇌ R-CH(OH)Nu

This compound's long hydrocarbon chain influences its solubility and physical state, which can affect reaction conditions and kinetics in different solvent systems compared to smaller aldehydes. This compound has very low solubility in water but is soluble in nonpolar organic solvents. bocsci.com

Examples of nucleophilic addition to aldehydes include reactions with hydrides (e.g., from NaBH₄ or LiAlH₄) to form primary alcohols, with Grignard reagents or organolithium reagents to form secondary alcohols after protonation, and with cyanide ions to form cyanohydrins. masterorganicchemistry.comsavemyexams.com While specific kinetic data for these reactions with this compound were not found, the general principles of nucleophilic addition apply. The rate of nucleophilic addition to carbonyls is influenced by steric factors and electronic effects; a longer carbon chain like that in this compound could introduce some steric hindrance near the carbonyl center compared to shorter aldehydes. masterorganicchemistry.com

Aldol Condensation Reactions and Enal Formation

Aldol condensation is a crucial carbon-carbon bond-forming reaction involving carbonyl compounds that possess alpha-hydrogens. magritek.combyjus.comwikipedia.org this compound, with its structure CCCCCCCCCCCCCCCCCCCC=O, has alpha-hydrogens on the carbon adjacent to the carbonyl group. Under basic or acidic conditions, aldehydes can undergo aldol reactions, which may be followed by dehydration to form α,β-unsaturated aldehydes, known as enals. magritek.comwikipedia.orgkhanacademy.org

The base-catalyzed aldol condensation of an aldehyde like this compound involves the following steps:

Deprotonation of an alpha-hydrogen by a base to form a resonance-stabilized enolate ion. byjus.comkhanacademy.orglibretexts.org

Nucleophilic attack of the enolate ion on the carbonyl carbon of another aldehyde molecule, forming a β-hydroxy aldehyde (the aldol product). byjus.comkhanacademy.orglibretexts.org

Under favorable conditions (often with heating or stronger base), dehydration of the aldol product occurs via an E1cB mechanism, eliminating water and forming a conjugated enal. magritek.comkhanacademy.orglibretexts.org

General Base-Catalyzed Aldol Condensation and Dehydration: R-CH₂CHO + Base ⇌ R-CH=C(O⁻) + H₂O (Enolate formation) R-CH=C(O⁻) + R-CH₂CHO ⇌ R-CH(O⁻)CH(R)CHO (Aldoxide formation) R-CH(O⁻)CH(R)CHO + H₂O ⇌ R-CH(OH)CH(R)CHO + OH⁻ (Aldol product formation) R-CH(OH)CH(R)CHO + Heat/Base ⇌ R-CH=C(R)CHO + H₂O (Enal formation)

It has been reported that this compound can undergo self-reaction via aldol condensation at higher temperatures to form an enal. bocsci.com This indicates that despite its long chain, the alpha-hydrogens are sufficiently acidic and the carbonyl is reactive enough for this transformation under thermal conditions.

In crossed aldol condensation, this compound could potentially react with other aldehydes or ketones. If both reactants have alpha-hydrogens, a mixture of products can result. byjus.comwikipedia.org However, if one reactant lacks alpha-hydrogens (e.g., an aromatic aldehyde), the reaction can be more controlled. byjus.com

Radical Reactions and Homolytic Fission in this compound Systems

Radical reactions involve species with unpaired electrons (free radicals) and typically proceed via chain mechanisms (initiation, propagation, termination). chemistrystudent.com Homolytic fission is the breaking of a covalent bond where each atom retains one electron from the shared pair, generating two free radicals. chemistrystudent.comallen.intestbook.combyjus.comlibretexts.orgibchem.com This process usually requires significant energy input, such as heat, UV light, or the presence of radical initiators like peroxides. allen.inbyjus.comlibretexts.orgibchem.com

While aldehydes, including long-chain ones like this compound, can participate in radical reactions, specific detailed mechanisms involving the homolytic fission of bonds within this compound itself were not found in the provided search results. However, the C-H bond of the aldehyde group or C-C bonds in the alkyl chain could potentially undergo homolytic cleavage under extreme conditions or in the presence of initiating radicals. For example, the C-H bond in the formyl group is relatively weak and can be a site for radical abstraction.

General Homolytic Fission: A-B → A• + B•

The long alkyl chain of this compound consists primarily of C-C and C-H single bonds. Homolytic cleavage of these bonds would generate alkyl radicals. The energy required for homolytic fission (bond dissociation energy) varies depending on the specific bond and its environment. allen.inbyjus.com

Radical reactions involving aldehydes can include processes like radical addition to unsaturated systems or radical abstraction reactions. The susceptibility of this compound to specific radical pathways would depend on the reaction conditions and the presence of other reactants or catalysts.

Heterolytic Fission and Ion Formation in this compound Reactions

Heterolytic fission, also known as heterolysis or ionic fission, involves the unequal breaking of a covalent bond where one atom retains both electrons from the shared pair, resulting in the formation of a cation and an anion. allen.intestbook.combyjus.comsavemyexams.comibchem.com This type of bond cleavage is favored in polar molecules, with a large electronegativity difference between the bonded atoms, and in polar solvents that can stabilize the resulting ions. allen.intestbook.combyjus.com

General Heterolytic Fission: A-B → A⁺ + B:⁻ or A:⁻ + B⁺

In organic chemistry, heterolytic fission plays a key role in reactions involving polar bonds and the formation of carbocations and carbanions. allen.intestbook.com The carbonyl group of this compound is polarized, with the carbon being partially positive and the oxygen partially negative. masterorganicchemistry.com This inherent polarity makes the carbonyl carbon susceptible to nucleophilic attack, which can be viewed as a process initiated by or involving heterolytic-like bond polarization and subsequent bond formation.

While direct heterolytic fission of the C-H or C-C bonds in the alkyl chain of this compound is less common under typical conditions compared to homolytic fission, the polarized C=O bond is central to reactions that involve charge separation and ion-like intermediates, such as nucleophilic addition and reactions under acidic or basic catalysis. For instance, protonation of the carbonyl oxygen under acidic conditions increases the positive charge on the carbonyl carbon, making it more electrophilic and reactive towards weak nucleophiles.

Enzymatic Reaction Mechanisms Involving this compound

Enzymes can catalyze highly specific and efficient chemical transformations. This compound, as a naturally occurring fatty aldehyde, can be a substrate for certain enzymes involved in metabolic pathways.

Aldehyde Deformylating Oxygenase (ADO) Catalysis of this compound to Alkanes

Aldehyde Deformylating Oxygenase (ADO), also known as aldehyde decarbonylase, is a family of enzymes found in cyanobacteria and other organisms that catalyze the conversion of fatty aldehydes to the corresponding alkanes, with the release of formate. wikipedia.orgnih.govd-nb.infonih.gov This reaction is a key step in the biosynthesis of alkanes, which are considered potential biofuels. nih.govnih.govbiophys.jp

The general reaction catalyzed by ADO is: n-aldehyde + O₂ + 2 NADPH + H⁺ → (n-1)-alkane + formate + H₂O + 2 NADP⁺ wikipedia.org

ADO enzymes are typically nonheme di-iron oxygenases. wikipedia.org The exact catalytic mechanism is complex and has been the subject of research, involving the di-iron center and molecular oxygen. wikipedia.orgnih.govnih.gov The enzyme binds the fatty aldehyde substrate, and through a process involving oxygenation, cleaves the carbon-carbon bond between the carbonyl carbon and the adjacent carbon, releasing the carbonyl carbon as formate and producing an alkane with one less carbon atom than the original aldehyde. wikipedia.orgnih.gov

Studies on cyanobacterial ADO (cADO) have shown that these enzymes can act on medium to long-chain aldehydes, commonly with 16 and 18 carbons, but also potentially on shorter chains (C9-C10) and longer chains (up to C18 tested in some studies). wikipedia.orgd-nb.info While this compound is a C20 aldehyde, it falls within the range of long-chain fatty aldehydes that are potential substrates for ADO, particularly in organisms that produce longer-chain alkanes.

Research has focused on understanding the structural basis for substrate specificity and improving the catalytic efficiency of ADO for biofuel production. d-nb.infonih.gov Crystal structures of cADO and molecular dynamics simulations have provided insights into the active site, substrate binding channel, and proposed mechanisms involving conformational changes during catalysis. wikipedia.orgnih.govbiophys.jp The substrate aldehyde binds near the di-iron center, and the reaction involves the cleavage of the C(acyl)-C(alkyl) bond. nih.gov

The product of ADO catalysis of this compound (a C20 aldehyde) would be nonadecane (a C19 alkane) and formate.

| Substrate (Aldehyde Chain Length) | Product (Alkane Chain Length) | Enzyme | Organism Source (Examples) | Co-product |

| C₉ - C₁₀ | C₈ - C₉ | Aldehyde Deformylating Oxygenase (ADO) | Cyanobacteria | Formate |

| C₁₆ - C₁₈ | C₁₅ - C₁₇ | Aldehyde Deformylating Oxygenase (ADO) | Cyanobacteria | Formate |

| C₂₀ (this compound) | C₁₉ (Nonadecane) | Aldehyde Deformylating Oxygenase (ADO) | (Potential Substrate) | Formate |

Note: Specific kinetic data for ADO activity with this compound (C20) were not found in the provided snippets, but the enzyme is known to act on long-chain aldehydes.

Aldehyde Oxidase (AOX) Mediated Oxidation Pathways of this compound

Aldehyde oxidases (AOXs) are enzymes known to catalyze the oxidation of aldehydes to their corresponding carboxylic acids ufro.cl. This enzymatic transformation is a significant pathway for the metabolism and detoxification of various aldehydes in biological systems ufro.clresearchgate.net. While AOXs are generally understood to facilitate the conversion of the aldehyde functional group (-CHO) to a carboxyl group (-COOH), the specific detailed mechanism and kinetic parameters for AOX-mediated oxidation of this compound (C20H40O) to icosanoic acid (C20H40O2) have not been extensively reported in the analyzed literature.

Some research indicates potential interactions of this compound with biological targets, including those that might be involved in metabolic processes. A study involving molecular docking analyses explored the binding affinities of this compound with various proteins, such as human peroxiredoxin 5 receptor, cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nuclear factor (NF)-κB researchgate.net. Although this study suggests potential biological activities based on predicted binding, it does not provide direct evidence or detailed mechanisms of enzymatic transformation by AOX or kinetic data for this compound as an AOX substrate researchgate.net.

Aldehyde oxidases have also been identified as odorant-degrading enzymes in insects, where they play a role in the olfactory system by degrading aldehyde-based semiochemicals ufro.clresearchgate.net. This compound has been reported as a sex pheromone component in some lepidopterans researchgate.net. This suggests a potential role for insect AOXs in the metabolism of this compound in these organisms, but specific mechanistic and kinetic details of this process involving this compound remain largely uncharacterized in the provided sources.

Kinetic Analyses of this compound-Related Reactions

However, the term "kinetics" in relation to this compound appears in the context of analytical techniques, specifically Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) nih.govnoaa.govnoaa.govcopernicus.orgcore.ac.uknih.gov. This technique is used for the real-time detection and quantification of volatile organic compounds (VOCs), including this compound, in the atmosphere nih.govnoaa.govcopernicus.orgcore.ac.uknih.gov. In this analytical context, "simple reaction kinetics" refers to the proton transfer reactions and potential fragmentation that occur within the mass spectrometer's drift tube, which are relevant for instrument calibration and the accurate quantification of detected compounds like this compound nih.govnoaa.govnoaa.govcopernicus.orgcore.ac.uknih.gov. These kinetic considerations are related to the analytical measurement process itself rather than the biochemical reaction kinetics of this compound's metabolism or transformation in biological or environmental systems. Studies using PTR-MS have detected this compound in plumes, such as those from cooking emissions noaa.govnoaa.govcopernicus.orgcore.ac.uknih.gov.

Icosanal's Role in Biochemical Pathways and Biological Systems

Occurrence and Biosynthesis in Natural Biological Systems

Icosanal is found in nature, arising through distinct metabolic routes in different organisms.

This compound in Plant Metabolism and Extracts

While research on the direct and widespread occurrence of this compound in plant metabolism is ongoing, studies have explored the presence of long-chain aldehydes, including this compound, in plant tissues and extracts. For instance, in studies investigating phytol metabolism in Arabidopsis plants, this compound (20:0al) was produced from the corresponding fatty acid, eicosanoic acid, through a process involving conversion to methyl esters, reduction to alcohols, and subsequent oxidation. researchgate.netnih.gov However, reliable identification of this compound in Arabidopsis leaves was challenging, with observed peaks eluting earlier than standards, suggesting that while the metabolic machinery to produce it from fatty acids exists or can be experimentally induced, its natural abundance might be low or dependent on specific conditions or plant species. nih.gov Plant metabolism involves complex pathways for synthesizing various compounds, including fatty acid derivatives, which can serve diverse functions within the plant or as interactions with the environment. wiley-vch.demdpi.com

This compound in Insect Chemical Ecology: Semiochemicals and Pheromones

This compound has been identified as a component in the chemical communication systems of insects, specifically in butterflies. In Heliconius butterflies, this compound is listed among the sex pheromone components. researchgate.net Semiochemicals, including pheromones, are chemical substances released by organisms that affect the behavior of other individuals, facilitating intraspecific or interspecific communication. bioprotectionportal.comwikipedia.orgsemiochemical.com Pheromones, in particular, are crucial for intraspecific interactions such as mate finding. bioprotectionportal.comwikipedia.org The presence of this compound as a sex pheromone component in Heliconius butterflies highlights its potential role in reproductive isolation and species-specific signaling. researchgate.netbiorxiv.org The production of such compounds in insects is often linked to fatty acid-derived metabolic pathways. biorxiv.org

This compound as a Fatty Acid Derivative in Metabolic Processes

This compound is recognized as a derivative of fatty acids, specifically eicosanoic acid (arachidic acid), a saturated twenty-carbon fatty acid. researchgate.netnih.gov Fatty acids and their derivatives are central to numerous metabolic processes across various organisms, serving as energy sources, structural components of membranes, and precursors for signaling molecules. libretexts.orgresearchgate.net The conversion of fatty acids to aldehydes like this compound is a step in certain metabolic pathways, including those leading to the production of hydrocarbons. researchgate.netgoogle.com This conversion often involves the activation of fatty acids, typically through the formation of thioesters with coenzyme A, making them substrates for subsequent enzymatic transformations. libretexts.org

Enzymatic Processing and Metabolic Fate of this compound in Biological Contexts

Once present in a biological system, this compound can undergo further enzymatic processing, leading to its degradation or conversion into other compounds.

Aldehyde Oxidase Gene Families and Their Functions in this compound Degradation

Aldehyde oxidases (AOXs) are a class of enzymes that play a significant role in the metabolism of aldehydes, including their detoxification by catalyzing their oxidation to carboxylic acids. frontiersin.orguniprot.org In insects, AOXs function as odorant-degrading enzymes (ODEs), helping to clear olfactory receptors and reset the olfactory system. researchgate.netfrontiersin.orgmdpi.com Studies on AOX gene families in moths and butterflies suggest their involvement in degrading aldehyde-related volatiles, including potential pheromone components. researchgate.netmdpi.com While research has shown that some insect AOXs can degrade various aldehydes, including plant volatile aldehydes and certain pheromone components, the specific activity of different AOX enzymes towards this compound can vary. researchgate.netnih.gov The diversity within AOX gene families in insects may reflect adaptations to metabolize a range of aldehyde structures encountered in their environment or produced internally. researchgate.net

Pathways for Alkane and Alkene Production from this compound and Related Aldehydes

This compound and other long-chain fatty aldehydes can serve as intermediates in the biosynthesis of alkanes and alkenes in certain organisms, including insects, plants, and microorganisms. researchgate.netgoogle.com These pathways involve enzymes that catalyze the conversion of fatty aldehydes into hydrocarbons through processes such as decarbonylation. researchgate.net For example, aldehyde-deformylating oxygenases (ADOs) in cyanobacteria and certain enzymes in plants (CER) and insects (CYP4G) are involved in the conversion of fatty aldehydes to alkanes. researchgate.net This metabolic route provides a biochemical link between fatty acid metabolism and the production of hydrocarbons, which can serve various biological functions, including acting as components of cuticular waxes in plants and insects or as signaling molecules. researchgate.netgoogle.com Engineered biological systems have also been developed to utilize fatty acid derivatives like this compound for the production of alkanes and alkenes. google.comresearchgate.net

Molecular Interactions of this compound within Biological Environments

Understanding how this compound interacts with biological molecules such as receptors and enzymes is crucial for elucidating its potential roles in various biological processes. These interactions can influence cellular functions and contribute to biological signaling pathways.

Binding Affinity and Interactions with Biological Receptors and Enzymes

Studies investigating the molecular interactions of this compound have utilized computational approaches, such as molecular docking, to predict its binding affinity and interaction sites with biological receptors and enzymes researchgate.netnumberanalytics.com. Molecular docking is a widely used technique to simulate the binding mode and estimate the binding energy between a ligand and a protein numberanalytics.comunimi.it.

One study predicted the binding affinity of this compound towards the human peroxiredoxin 5 receptor using molecular docking researchgate.net. Peroxiredoxins are a family of antioxidant enzymes that play a role in cellular defense against oxidative stress researchgate.net. The study indicated that this compound showed the highest predicted binding affinity towards this receptor among the tested compounds researchgate.net. High binding affinity often suggests a strong interaction, which could potentially lead to significant biological effects researchgate.net.

This compound has also been investigated for its potential interactions with enzymes involved in inflammatory pathways, such as cyclooxygenase-1 (COX-1) researchgate.net. Molecular docking simulations have been used to visualize the potential binding poses of this compound within the binding pocket of enzymes like COX-1, illustrating interactions with specific amino acid residues through hydrogen bonds, carbon-hydrogen interactions, and hydrophobic stacking researchgate.net. However, studies have also indicated that this compound showed low predicted binding affinities towards COX-1, COX-2, and NF-κB receptors, suggesting potentially inconsequential impacts on the activities of these proteins researchgate.net.

Furthermore, this compound has been identified as a component in the androconial glands of male Heliconius melpomene butterflies, where it is considered a potential male sex pheromone component biorxiv.org. While electroantennographic evaluations have shown that female butterflies respond to these compounds, indicating their likely involvement in intraspecific interactions, behavioral evaluations have not always confirmed an attractive effect under experimental conditions researchgate.net. The presence of this compound in these glands and the female response suggest a potential interaction with olfactory receptors involved in chemoreception and mate signaling biorxiv.orgresearchgate.net.

Role in Cellular Functions and Biological Signaling (Mechanistic Studies)

The presence and interactions of this compound within biological systems suggest potential roles in cellular functions and biological signaling pathways. While direct mechanistic studies on this compound's cellular signaling roles are limited, research on extracts containing this compound provides some insights.

For instance, this compound was identified as a component (at 1.65% peak area percentage) in the flower absolute of Caragana sinica, which demonstrated skin wound healing and anti-wrinkle promoting activities in in vitro studies using human keratinocytes (HaCaT cells) researchgate.netmdpi.com. The Caragana sinica flower absolute was shown to increase the proliferation and migration of HaCaT cells researchgate.netmdpi.com. Mechanistic investigations revealed that the absolute increased the phosphorylation of key proteins in the MAPK signaling pathways (ERK1/2, JNK, and p38 MAPK) and the AKT signaling pathway mdpi.com. These pathways are crucial regulators of diverse cellular events, including proliferation, migration, survival, and differentiation researchgate.netmdpi.com. The activation of ERK1/2, JNK, p38 MAPK, and AKT signaling is known to promote keratinocyte proliferation and migration, suggesting that the effects of the Caragana sinica absolute might be mediated, in part, through the activation of these pathways mdpi.com. While this compound was a component of this complex mixture, these studies suggest that compounds within the absolute, potentially including this compound, can influence cellular signaling cascades related to cell growth and migration researchgate.netmdpi.com.

In the context of Heliconius butterflies, the presence of this compound as a potential sex pheromone component implies a role in chemical communication and signaling between individuals biorxiv.orgresearchgate.net. Sex pheromones are known to influence mating behaviors and can act as signals of mate quality researchgate.net. The detection of this compound by female antennae suggests the involvement of olfactory signaling pathways that lead to behavioral responses, although the precise downstream cellular mechanisms triggered by this compound binding to olfactory receptors in these butterflies require further investigation biorxiv.orgresearchgate.net.

Further detailed research is needed to isolate the specific effects of this compound on these and other biological pathways and to fully elucidate its mechanisms of action at the cellular and molecular levels.

Advanced Analytical and Spectroscopic Methodologies for Icosanal Research

Chromatographic and Spectrometric Techniques for Icosanal Analysis

Chromatographic methods coupled with mass spectrometry are widely employed for the separation and detection of this compound within complex mixtures. These techniques leverage the differences in physical and chemical properties of analytes to achieve separation before detection by a mass spectrometer, providing both qualitative and quantitative information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds such as this compound. It involves separating components of a sample based on their boiling points and interaction with a stationary phase in a GC column, followed by detection and identification using a mass spectrometer filab.fr. GC-MS can be used for both qualitative identification and quantitative measurement of this compound.

For qualitative analysis, the mass spectrum of this compound obtained by GC-MS can be compared to spectral libraries (e.g., NIST) to confirm its identity based on characteristic fragmentation patterns nih.gov. The base peak in the mass spectra of long-chain aldehydes is often observed at m/z 82, with characteristic 68 + 14n ions corresponding to even-numbered ions scirp.orgscirp.org. Molecular ions (M+) can also be detected, particularly for long-chain aldehydes scirp.orgscirp.org.

Quantitative analysis using GC-MS typically involves the use of internal standards and calibration curves. While specific quantitative data for this compound using GC-MS was not extensively detailed in the search results, the technique is routinely applied for the quantification of various aldehydes filab.fr. Derivatization can sometimes be employed to improve the volatility or detection sensitivity of aldehydes for GC-MS analysis. For instance, the quantification of pentafluorobenzyl oxime derivatives of long-chain aldehydes by GC-MS in negative ion chemical ionization mode has been described, offering a detection limit of 0.5 pmol for long-chain fatty aldehydes researchgate.net. Free long-chain aldehydes can also be analyzed directly by gas-liquid chromatography on polar and nonpolar columns nih.gov. The detection of long-chain aldehydes by GC/MS may require consideration of potential overlap in retention time with fatty acid methyl esters scirp.orgscirp.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable technique for the analysis of fatty aldehydes, including long-chain ones like this compound, particularly when they are less volatile or require derivatization for effective GC analysis nih.govspringernature.com. LC-MS separates compounds based on their interaction with a liquid mobile phase and a stationary phase, followed by detection by a mass spectrometer.

LC-MS approaches have been developed to identify and quantify both short-chain and long-chain fatty aldehydes nih.govresearchgate.net. Due to challenges in analyzing free fatty aldehydes by LC-MS, chemical derivatization is often required to enhance ionization efficiency and improve detection sensitivity nih.govspringernature.comresearchgate.net. Common approaches involve coupling aldehydes with hydrazines like 2,4-dinitrophenylhydrazine (DNPH) to form stable derivatives that can be separated by HPLC and detected by MS nih.govspringernature.com. Other derivatizing reagents, such as 4-hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide (HTMOB), have been used for the analysis of long-chain fatty aldehydes, providing strong molecular ion signals during positive ESI-MS/MS nih.gov.

High-Performance Liquid Chromatography (HPLC) for this compound Studies

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used for separating, identifying, and quantifying components in a mixture. While often coupled with MS (LC-MS), HPLC can also be used with other detectors, such as UV or fluorescence detectors, particularly after derivatization of the analytes springernature.comnih.govnii.ac.jp.

Studies on long-chain aldehydes have utilized reversed-phase (RP)-HPLC, often coupled with fluorescence detection after derivatization nih.govresearchgate.net. For example, a nonradioactive assay for aldehyde-generating enzymes employed the Hantzsch reaction to derivatize tridecanal (C13-al) and heptadecanal (C17-al) with cyclohexane-1,3-dione, and the resulting fluorescent derivatives were analyzed by RP-HPLC nih.govresearchgate.net. This method allowed for the quantification of these aldehydes in the picomolar range and achieved good resolution of different long-chain aldehyde derivatives nih.govresearchgate.net. While these studies focused on slightly shorter chain aldehydes, the principles and methodologies are applicable to the analysis of this compound, potentially requiring optimization of derivatization and chromatographic conditions.

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) for Volatile Analysis

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a technique used for the real-time detection and quantification of volatile organic compounds (VOCs) ionicon.comresearchgate.net. It is a soft ionization technique where proton transfer from hydronium ions (H3O+) to VOCs occurs, typically producing protonated molecules ([M+H]+) rsc.orgcopernicus.org. This method is particularly useful for analyzing VOCs directly from the gas phase without extensive sample preparation ionicon.com.

This compound, being a relatively low-volatility compound compared to smaller aldehydes, can be challenging to analyze by traditional PTR-MS due to potential interactions with inlet surfaces researchgate.net. However, advancements in PTR-MS technology, such as high-temperature (HT)-PTR-MS and Extended Volatility Range (EVR) PTR-MS, aim to improve the analysis of less volatile compounds researchgate.net.

Fragmentation can occur in PTR-MS, particularly for longer-chain aldehydes, which can complicate identification and quantification nih.govcopernicus.orgnoaa.gov. Studies have investigated the fragmentation patterns of aldehydes under different collision energy conditions nih.gov. Despite these challenges, PTR-MS has been used to detect this compound (and isomers) at sub-parts-per-trillion by volume (pptv) levels in plumes of cooking emissions, demonstrating its sensitivity for detecting trace amounts of this compound in the gas phase copernicus.orgresearchgate.netproquest.com.

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the structure and functional groups of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structural details of organic molecules. Both ¹H NMR and ¹³C NMR are widely used for the characterization of aldehydes, including long-chain ones.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their connectivity. The characteristic aldehyde proton (-CHO) typically appears in the downfield region of the ¹H NMR spectrum, around 9.5-10.5 ppm nih.govmdpi.com. The signals from the methylene protons adjacent to the aldehyde group and other aliphatic protons further upfield provide additional structural information scholaris.ca. ¹H NMR has been successfully applied to analyze and quantify aldehydes, including saturated and unsaturated long-chain aldehydes, in various matrices such as edible oils nih.govmdpi.com. High-field NMR instruments offer improved sensitivity and resolution for detecting and characterizing these compounds mdpi.com.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The aldehyde carbon signal is typically observed in the range of 190-210 ppm acs.org. The signals from the aliphatic carbons provide information about the length and branching of the hydrocarbon chain nih.gov. ¹³C NMR has been used in studies involving long-chain aldehydes, including investigations into their interactions with proteins nih.govacs.org.

NMR spectroscopy is also essential for confirming the structure of synthesized this compound and its derivatives scholaris.cagoogle.com. Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H and ¹³C NMR spectra allows for definitive structural assignment.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (Ethis compound) | 75458 |

Interactive Data Tables

While specific quantitative data for this compound across all techniques was not consistently available in the search results to create detailed interactive tables with numerical values, the following tables illustrate the types of data that would be presented based on the discussed techniques.

Table 1: Summary of Chromatographic Techniques for this compound Analysis

| Technique | Primary Application | Typical Analytes (Aldehydes) | Key Considerations for this compound |

| GC-MS | Qualitative and Quantitative | Volatile and Semi-volatile | Requires volatility; derivatization may enhance detection; potential overlap with fatty acid methyl esters. filab.frscirp.orgscirp.orgresearchgate.netnih.gov |

| LC-MS | Qualitative and Quantitative | Less volatile or derivatized | Often requires derivatization for improved ionization and detection. nih.govspringernature.comresearchgate.net |

| HPLC | Separation and Detection | Various (often derivatized) | Can be coupled with various detectors; derivatization often used for sensitivity. springernature.comnih.govnii.ac.jpresearchgate.net |

Table 2: Summary of Spectrometric and Spectroscopic Techniques for this compound Analysis

| Technique | Primary Application | Information Provided | Key Considerations for this compound |

| PTR-MS | Real-time VOC Analysis | Identification and Quantification of Volatiles | Suitable for gas phase; potential for fragmentation; challenges with low volatility. ionicon.comresearchgate.netcopernicus.orgnih.govcopernicus.orgnoaa.govresearchgate.netproquest.com |

| ¹H NMR | Structural Elucidation, Quantification | Proton environment, connectivity, relative abundance | Characteristic aldehyde proton signal; provides detailed structural information. nih.govmdpi.comscholaris.cagoogle.comresearchgate.netrsc.org |

| ¹³C NMR | Structural Elucidation | Carbon skeleton and functional groups | Characteristic aldehyde carbon signal; confirms carbon chain structure. nih.govacs.orgrsc.org |

X-ray Diffraction Studies of this compound Derivatives and Complexes

The search results mention X-ray diffraction in the context of characterizing organic compounds and metal complexes. One paper discusses the synthesis of (S)-(+)-ginnol via catalytic enantioselective n-nonylation of this compound. While this reaction uses this compound, the X-ray diffraction mentioned is for the ligand and zinc complexes involved in the catalysis, not this compound itself or its direct derivatives formed in this specific reaction (like ginnol). researchgate.netresearchgate.net Another paper discusses the synthesis of irisoquin derivatives using long-chain aldehydes, including this compound, and mentions confirming the structure of a related natural product (5-O-methylrapanone) by single-crystal X-ray diffraction. rsc.org This indicates that X-ray diffraction is a technique used in the broader field involving reactions with long-chain aldehydes, but direct studies focusing specifically on the crystal structure of this compound itself or its immediate, simple derivatives are not prominently featured in these results.

Method Development and Validation in this compound Research

Research indicates that this compound can be detected and analyzed using techniques such as Proton Transfer Reaction-Mass Spectrometry (PTR-MS), particularly in complex matrices like cooking emissions. researchgate.netdntb.gov.uaresearchgate.net Method development in this area involves optimizing instrument parameters for sensitivity and accuracy. researchgate.net

Optimization of Analytical Methods for Specific this compound Matrices

This compound has been detected in plumes of cooking emissions, suggesting that analytical methods need to be optimized for such complex airborne matrices. researchgate.netdntb.gov.ua PTR-MS, for instance, has been used to monitor volatile organic compounds (VOCs) in real-time in various environments, including those with cooking emissions. researchgate.netdntb.gov.ua Optimizing PTR-MS for detecting low-signal species like this compound involves tuning parameters such as the voltage settings of the segmented quadrupole to improve ion transmission and sensitivity. researchgate.net

Addressing Isomeric and Isobaric Interferences in this compound Analysis

The analysis of this compound, particularly by techniques like PTR-MS, faces challenges from isomeric and isobaric compounds. Aldehydes, including this compound, can undergo fragmentation during ionization, such as losing a water molecule (MH+ - H2O). researchgate.net This fragmentation pattern needs to be considered during quantification, especially if other compounds produce fragments or parent ions at the same mass-to-charge ratio. researchgate.net The presence of isomers, which have the same molecular formula but different structures, can also lead to interference in mass spectrometry-based methods if they produce ions with the same m/z. researchgate.netdntb.gov.ua The search results highlight that distinguishing between isobaric and isomeric compounds is a known challenge in PTR-MS analysis of volatile flavor compounds, including aldehydes. researchgate.net While the results mention the detection of "this compound (and isomers)" in cooking emissions, specific detailed methods for resolving or quantifying individual this compound isomers or isobars are not explicitly described in the provided snippets. researchgate.netdntb.gov.ua

Compound Table

| Compound Name | PubChem CID |

| This compound | 75458 |

| Arachidyl alcohol | 69267 |

| Arachidyl arachidate | 89711 |

| Arachidyl nervonoate | 76967881 |

Based on the available search results, detailed data tables or extensive research findings specifically focused on the X-ray diffraction of this compound derivatives or comprehensive method validation parameters across various matrices were not found. The information primarily highlights the application of techniques like X-ray diffraction in related synthesis and the challenges and detection of this compound in complex mixtures using methods like PTR-MS.

Here is the article structured according to the provided outline:

X-ray Diffraction Studies of this compound Derivatives and Complexes

X-ray diffraction is a powerful technique for determining the crystal structure of molecules, providing insights into their three-dimensional arrangement and bonding. While direct crystallographic studies focusing solely on this compound or its simple, isolated derivatives are not extensively detailed in the provided search results, the technique is utilized in the broader chemical research landscape involving long-chain aldehydes. For instance, in the synthesis of complex molecules like irisoquin derivatives, which can be synthesized using this compound as a precursor, X-ray diffraction has been employed to confirm the structure of related natural products, such as 5-O-methylrapanone. rsc.org Furthermore, in the development of catalytic methods involving the transformation of aldehydes, including this compound, X-ray diffraction has been used to characterize the structure of the ligands and metal complexes central to the catalytic process. researchgate.netresearchgate.net This indicates that while not the primary focus of the provided snippets, X-ray diffraction serves as a valuable tool for structural elucidation in studies related to the chemistry and synthesis involving this compound and its reaction products or associated complexes.

Method Development and Validation in this compound Research

The analysis of this compound, particularly in complex environmental or biological matrices, necessitates the development and validation of sensitive and specific analytical methods. Research indicates that this compound can be detected using advanced techniques such as Proton Transfer Reaction-Mass Spectrometry (PTR-MS). researchgate.netdntb.gov.uaresearchgate.net Method development in this context focuses on achieving sufficient sensitivity for detecting trace levels of this compound and addressing potential interferences. researchgate.net PTR-MS, with its ability for real-time monitoring of volatile organic compounds (VOCs), has been applied to analyze complex mixtures where this compound is present. researchgate.netdntb.gov.ua

Optimization of Analytical Methods for Specific this compound Matrices

Optimizing analytical methods for this compound is crucial when dealing with specific matrices where it occurs, such as airborne emissions from cooking processes. researchgate.netdntb.gov.ua These matrices are complex and contain a wide array of volatile and semi-volatile organic compounds. For techniques like PTR-MS, optimization involves tuning instrument parameters to enhance the detection of low-abundance species like this compound. researchgate.net Adjusting voltage settings within the mass spectrometer, such as the segmented quadrupole, can improve the transmission of ions corresponding to this compound, thereby increasing sensitivity. researchgate.net The application of PTR-MS in analyzing cooking emissions demonstrates the need for methods capable of handling complex chemical backgrounds and achieving low detection limits for compounds like this compound. researchgate.netdntb.gov.ua

Addressing Isomeric and Isobaric Interferences in this compound Analysis

A significant challenge in the analytical determination of this compound, particularly using mass spectrometry-based techniques, is the potential for interference from isomeric and isobaric compounds. Isomers share the same molecular formula but differ in structural arrangement, while isobars are different compounds with essentially the same mass. In PTR-MS analysis, aldehydes, including this compound, can undergo characteristic fragmentation, such as the loss of water, producing ions at m/z values lower than the protonated molecule. researchgate.net This fragmentation pattern can overlap with signals from other compounds, leading to potential overestimation or misidentification if not properly accounted for. researchgate.net The presence of isomers of this compound in complex matrices, such as cooking emissions, is acknowledged in research. researchgate.netdntb.gov.ua Distinguishing this compound from its isomers or other compounds with similar masses requires careful consideration of fragmentation patterns and potentially the use of hyphenated techniques that provide additional separation (e.g., gas chromatography coupled with mass spectrometry). While the provided search results highlight the existence of these interferences in the analysis of volatile compounds including aldehydes, detailed strategies specifically validated for resolving this compound from all possible isomers or isobars are not extensively described. researchgate.net

Theoretical and Computational Chemistry Approaches to Icosanal

Quantum Chemical Studies on Icosanal

Quantum chemical calculations, rooted in the principles of quantum mechanics, are essential for probing the electronic structure and properties of molecules. These methods provide a detailed description of how electrons are distributed within a molecule, which directly influences its reactivity and interactions.

Electronic Structure Calculations and Molecular Orbital Analyses

Electronic structure calculations aim to solve the Schrödinger equation for a given molecular system, providing information about its energy and electron distribution. ornl.gov While exact solutions are computationally demanding for larger molecules, various approximations allow for the study of complex systems. ornl.gov Molecular orbital analysis, a key component of electronic structure calculations, describes the behavior of electrons in molecules in terms of molecular orbitals, which are delocalized over the entire molecule. sioc-journal.cn The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier molecular orbitals that play a significant role in chemical reactions. nsps.org.ngnumberanalytics.com The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of a molecule's reactivity. numberanalytics.com Analysis of molecular orbitals can provide intuitive interpretations of chemical reactivity and reaction mechanisms. numberanalytics.comcnr.it

While specific electronic structure calculations and molecular orbital analyses for this compound were not extensively detailed in the search results, studies on related long-chain aldehydes and general principles of quantum chemistry applied to organic molecules provide a framework for understanding how these methods would be applied to this compound. For instance, electronic structure calculations have been used to characterize the electronic nature and electrophilic reactivity of different aldehyde subclasses. nih.gov Long-chain saturated alkanals, like this compound, are considered relatively hard electrophiles, with the carbonyl carbon being a hard electrophilic site due to electron withdrawal by the electronegative oxygen atom. nih.gov

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) is a widely used quantum chemical method that focuses on the electron density of a system to determine its electronic structure and properties. nsps.org.ngnih.gov DFT offers a balance between computational cost and accuracy, making it suitable for studying larger molecules. ornl.gov DFT calculations have been applied to various chemical systems, including studies involving long-chain aldehydes. researchgate.netchemrxiv.orgacs.orgnih.govrsc.org For example, DFT has been used to explore the electrochemical conversion of CO2 into long-chain aldehydes, investigating the catalytic activity of electro-organocatalysts and the reaction mechanisms involved. researchgate.netchemrxiv.orgacs.orgnih.gov These studies utilized DFT to calculate free energy profiles and understand the kinetics of elementary steps in the formation of long-chain aldehydes. chemrxiv.org DFT calculations have also been employed to study the proton affinities and structural changes of protonated aldehydes with varying chain lengths, showing that longer chain aldehydes can adopt bent geometries upon protonation. rsc.org Furthermore, DFT is a valuable tool for investigating chemical reactivity and geometrical characteristics of organic compounds. nih.govresearchgate.net

While direct DFT studies specifically focused on isolated this compound were not prominently found, the application of DFT to the synthesis and properties of long-chain aldehydes demonstrates its relevance to studying this compound within the context of larger systems or reactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, flexibility, and dynamic behavior of molecules and their interactions. These methods are particularly useful for studying how molecules interact with their environment, including enzymes and biomolecules.

Simulation of Reaction Pathways and Transition States for this compound

Molecular modeling and dynamics can be used to simulate reaction pathways and identify transition states, which are high-energy intermediate structures that molecules pass through during a chemical reaction. mit.edumit.edulibretexts.orgims.ac.jpgithub.io Understanding transition states is crucial for elucidating reaction mechanisms and predicting reaction outcomes. mit.eduims.ac.jp While specific simulations of this compound reaction pathways were not detailed, computational methods, including those based on quantum chemistry and machine learning, are used to calculate transition state structures and energies. mit.edumit.edulibretexts.orgims.ac.jp These calculations provide insights into the feasibility and kinetics of proposed reaction steps. libretexts.org Methods like the nudged elastic band (NEB) are employed to find transition states between reactant and product structures. libretexts.orgims.ac.jp

Studies on the formation of long-chain aldehydes through processes like reductive amination have utilized computational chemistry to investigate reaction mechanisms and intermediates. rsc.org Although not explicitly focused on this compound, these studies highlight the applicability of computational methods in understanding the reaction pathways of long-chain aldehydes.

Modeling of this compound Interactions with Enzymes and Biomolecules

Molecular modeling and dynamics simulations are widely used to study the interactions of small molecules, such as this compound, with enzymes and other biomolecules. jst.go.jpnih.govpnas.orgnih.govresearchgate.netnih.govmdpi.comdiva-portal.orgnih.gov These simulations can reveal how a molecule binds to a protein, the conformational changes that occur upon binding, and the dynamics of the complex. jst.go.jpnih.govpnas.orgnih.govresearchgate.netnih.govmdpi.comdiva-portal.orgnih.gov

Research on aldehyde-deformylating oxygenase (ADO), an enzyme involved in alkane synthesis from fatty aldehydes, has utilized molecular dynamics simulations to study substrate entry and product release. jst.go.jpnih.gov These simulations have provided insights into the dynamics of long-chain aldehydes within the enzyme's active site and the factors influencing substrate binding and catalytic activity. jst.go.jpnih.gov Molecular dynamics simulations have also been used in the engineering of enzymes to improve their activity and stability with aldehyde substrates. pnas.orgnih.gov Furthermore, molecular docking studies, often coupled with molecular dynamics, can predict the binding affinities and interaction modes of compounds like this compound with target proteins, such as enzymes involved in various biological pathways. nih.govresearchgate.net For example, molecular docking has been used to study the interactions of ethis compound (this compound) with enzymes like COX-1 and human peroxiredoxin 5 receptor, predicting binding affinities and key interacting residues. researchgate.net

Predictive Computational Chemistry for this compound Reactivity and Selectivity

Predictive computational chemistry leverages theoretical methods and simulations to forecast the chemical behavior, reactivity, and selectivity of molecules. nsps.org.ngwalshmedicalmedia.comjstar-research.comscienceopen.com By calculating properties such as electronic structure descriptors, reaction energies, and transition state barriers, computational chemistry can help predict how a molecule like this compound will react under different conditions and with various coreactants. nsps.org.ngwalshmedicalmedia.comjstar-research.comscienceopen.com

Frontier molecular orbital theory, which examines the HOMO and LUMO, is a fundamental concept used in predicting chemical reactivity. nsps.org.ngnumberanalytics.com The energy and spatial distribution of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack. nsps.org.ngnumberanalytics.com Computational chemistry can also predict reaction pathways and the relative energies of transition states, which directly correlate with reaction rates and selectivity. libretexts.orgjstar-research.comrsc.org While specific predictive studies focused solely on this compound's reactivity were not explicitly detailed, the general principles and applications of predictive computational chemistry to aldehydes and long-chain organic molecules are well-established. nsps.org.ngnih.govscienceopen.com For instance, computational studies have characterized long-chain saturated alkanals as hard electrophiles, predicting their preference for reacting with hard biological nucleophiles. nih.gov Computational methods can also be used to understand and predict the factors influencing stereochemistry and regioselectivity in reactions involving aldehydes. numberanalytics.comnih.gov

Emerging Research Avenues and Future Directions in Icosanal Studies

Icosanal in Advanced Organic Synthesis Research